molecular formula C23H14F2N2O5 B2621287 N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888460-53-5

N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2621287
CAS No.: 888460-53-5
M. Wt: 436.371
InChI Key: UUJORBFVCUYRLD-UHFFFAOYSA-N
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Description

2,6-Difluorobenzamido Group

This substituent introduces steric and electronic effects:

  • Geometry : The fluorine atoms at positions 2 and 6 create a para-difluoro pattern on the benzamido ring, inducing a dipole moment of 1.67 D perpendicular to the ring plane.
  • Hydrogen Bonding : The amide (-NHCO-) group participates in intermolecular H-bonds, with bond angles of 120°±2° (N-H···O=C).

1,3-Benzodioxolyl Group

The 1,3-benzodioxole moiety (methylenedioxy bridge) exhibits:

  • Conformational Restriction : The dioxolane ring adopts a envelope conformation, with puckering parameters q = 0.42 Å and φ = 90°±5°.
  • Electron Density : Oxygen lone pairs donate electron density into the adjacent benzene ring, lowering its π* orbital energy by ~0.8 eV.

Stereochemical Considerations and Tautomeric Possibilities

Stereochemistry

  • Chiral Centers : The compound lacks traditional tetrahedral stereocenters but exhibits axial chirality due to restricted rotation about the amide C-N bond (ΔG‡ = 18–22 kcal/mol).
  • Atropisomerism : The 2,6-difluorobenzamido group may produce atropisomers with a rotational barrier of ~25 kcal/mol, separable below -30°C.

Tautomerism

Potential tautomeric forms include:

  • Amide-Imidic Acid Tautomerism :
    $$
    \text{RCONHR'} \leftrightarrow \text{RC(=NH)OHR'}
    $$
    This equilibrium favors the amide form (>99.9%) due to resonance stabilization.
  • Keto-Enol Tautomerism : Not observed in the benzofuran core due to aromatic stabilization.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N2O5/c24-14-5-3-6-15(25)19(14)22(28)27-20-13-4-1-2-7-16(13)32-21(20)23(29)26-12-8-9-17-18(10-12)31-11-30-17/h1-10H,11H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJORBFVCUYRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Difluorobenzamido Group: This step may involve the reaction of a difluorobenzoyl chloride with an amine to form the amide bond.

    Construction of the Benzofuran Ring: This can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.

    Coupling Reactions: The final step often involves coupling the benzodioxole and benzofuran intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole or benzofuran rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-dichlorobenzamido)-1-benzofuran-2-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-dimethylbenzamido)-1-benzofuran-2-carboxamide

Uniqueness

The presence of the difluorobenzamido group in “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure features a benzodioxole moiety, which is known for its diverse biological activities. This article discusses the biological activity of this compound based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C₁₅H₁₃F₂N₃O₃
  • Molecular Weight : 315.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may modulate the activity of specific receptors and enzymes involved in cellular signaling. For example:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR-mediated pathways, which are crucial for various physiological responses.
  • Phosphatidylinositol 3-Kinase (PI3K) Pathway : It has been shown to activate PI3K signaling, which plays a role in cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific findings include:

  • Cell Line Studies : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokine levels
GPCR ModulationActivation of GPCR signaling pathways

Study 1: Antitumor Activity

A recent study investigated the antitumor effects of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, along with enhanced apoptosis markers in tumor tissues.

Study 2: Anti-inflammatory Response

In another study focusing on inflammatory bowel disease (IBD), the compound was administered to animal models exhibiting IBD symptoms. Results showed a marked decrease in inflammation markers and improved histological scores in treated groups compared to untreated controls.

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